
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as TAK-915, is a novel small molecule drug candidate that has gained significant attention in recent years for its potential therapeutic applications. TAK-915 is a selective positive allosteric modulator of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system.
Mechanism of Action
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a positive allosteric modulator of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. GABAA receptors are involved in the regulation of neuronal excitability and play a critical role in the modulation of anxiety, cognition, and memory. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide binds to a specific site on the GABAA receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a reduction in neuronal excitability and an increase in the overall inhibitory tone in the brain.
Biochemical and Physiological Effects:
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and anxiety, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to have anticonvulsant properties in animal models of epilepsy. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to increase slow-wave sleep in animal models, which is a critical component of the restorative function of sleep. These findings suggest that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide may have potential as a treatment for a range of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is its selectivity for the GABAA receptor. This selectivity reduces the risk of off-target effects and improves the safety profile of the drug. However, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has a relatively short half-life, which can limit its effectiveness as a therapeutic agent. Additionally, the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for the research and development of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide in various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety. Finally, the safety and efficacy of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide involves a multi-step process that starts with the reaction of 4-bromo-1H-pyrazole with 5-(tetrahydro-2H-pyran-4-yl)methyl-1H-tetrazole. The resulting product is then treated with sodium hydride and 2-chloroethanesulfonyl chloride to yield the final product, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide. The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety. In preclinical studies, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide may have potential as a treatment for these neurological disorders.
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-10(2)19(16,17)14-12-7-13-15(9-12)8-11-3-5-18-6-4-11/h7,9-11,14H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRKYXXBVTXGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

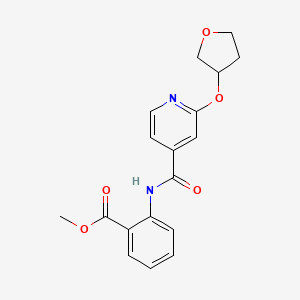
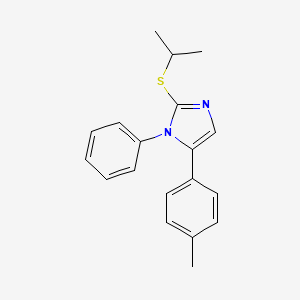
![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)
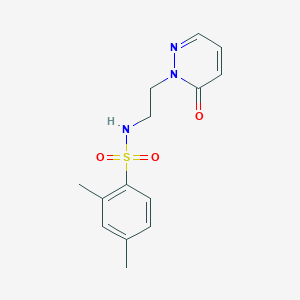
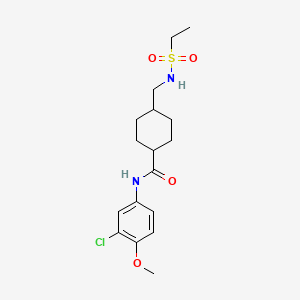
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2855773.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/no-structure.png)
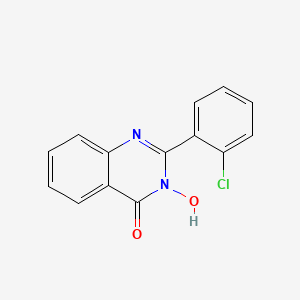
![Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855779.png)
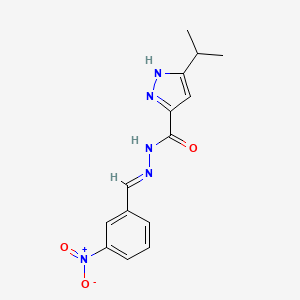
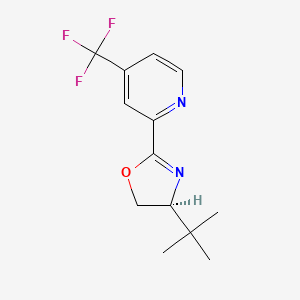
![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)
![diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2855783.png)